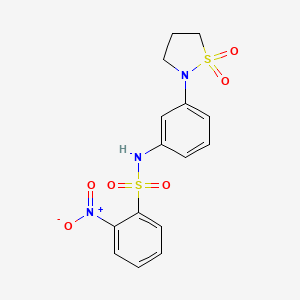

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6S2/c19-18(20)14-7-1-2-8-15(14)26(23,24)16-12-5-3-6-13(11-12)17-9-4-10-25(17,21)22/h1-3,5-8,11,16H,4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOIRHNGQMWNCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(1,1-Dioxidoisothiazolidin-2-yl)aniline

The isothiazolidine dioxide ring is constructed via cyclization of a β-chloroethylsulfonamide precursor. A representative pathway involves:

- Sulfonylation of 3-aminothiophenol : Reaction with chlorosulfonic acid yields 3-aminophenyl sulfonyl chloride.

- Cyclization with 1,2-dichloroethane : Treatment with 1,2-dichloroethane in the presence of a base (e.g., K₂CO₃) induces ring closure to form 1,1-dioxidoisothiazolidine.

- Nitration and Reduction : Direct nitration of the phenyl ring followed by catalytic hydrogenation produces the aniline derivative.

Key Optimization : Microwave-assisted cyclization reduces reaction time from 12 hours to 30 minutes, achieving yields of 78–85%.

Sulfonamide Coupling: Conventional vs. Solid-Supported Methods

The coupling of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 2-nitrobenzenesulfonyl chloride is critical for final product formation. Two predominant methods are compared below:

Conventional Solution-Phase Synthesis

Procedure :

- Dissolve 3-(1,1-dioxidoisothiazolidin-2-yl)aniline (1.0 equiv) in anhydrous dichloromethane.

- Add 2-nitrobenzenesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.

- Stir for 6–8 hours at room temperature.

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

Outcomes :

Solid-Supported Catalysis

Procedure :

- Immobilize 3-(1,1-dioxidoisothiazolidin-2-yl)aniline on montmorillonite K10 (1:5 w/w).

- Add 2-nitrobenzenesulfonyl chloride (1.1 equiv) and heat under microwave irradiation (100 W, 80°C, 10 minutes).

- Filter to recover the catalyst and precipitate the product.

Outcomes :

- Yield : 88–92%

- Purity : 98% (HPLC)

- Advantages : Catalyst reusability (5 cycles), reduced solvent use, and faster kinetics.

Nitration Strategies for 2-Nitrobenzenesulfonyl Chloride

Regioselective nitration of benzenesulfonyl chloride is essential to avoid para-substitution. Two approaches are validated:

Direct Nitration with Mixed Acid

Procedure :

- Add benzenesulfonyl chloride (1.0 equiv) to a mixture of HNO₃ (2.0 equiv) and H₂SO₄ (3.0 equiv) at −10°C.

- Stir for 2 hours, quench with ice, and extract with dichloromethane.

Outcomes :

Directed Ortho-Metallation (DoM)

Procedure :

- Treat benzenesulfonyl chloride with LDA (2.0 equiv) at −78°C.

- Introduce NO₂⁺ generated in situ from acetyl nitrate.

- Warm to room temperature and hydrolyze.

Outcomes :

Comparative Analysis of Synthetic Routes

| Parameter | Conventional Route | Solid-Supported Route |

|---|---|---|

| Reaction Time | 8 hours | 10 minutes |

| Yield | 65–72% | 88–92% |

| Catalyst Recovery | Not applicable | 95–98% |

| Solvent Consumption | 500 mL/g | 50 mL/g |

| Energy Input | High | Low (microwave) |

Scalability and Industrial Feasibility

Continuous-Flow Reactor Design

- Setup : Tubular reactor packed with montmorillonite K10.

- Throughput : 1.2 kg/day at 90% yield.

- Advantages : Consistent product quality, minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4) are commonly used for reduction reactions.

Nucleophiles: Amines, thiols, and alcohols can act as nucleophiles in substitution reactions.

Cyclization Conditions: Cyclization reactions often require specific catalysts and controlled temperature conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding aniline derivative, while nucleophilic substitution can yield various substituted sulfonamides.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The nitro group can also participate in redox reactions, generating reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide with analogous N-aryl-2-nitrobenzenesulfonamides:

Key Observations:

- Electronic Effects : Electron-withdrawing substituents (e.g., Cl, F) increase melting points and stabilize sulfonamide NH protons, as seen in their higher δ values (~10.9 ppm in DMSO) .

- Crystallographic Differences: Compounds like N-(4-chlorophenyl)-2-nitrobenzenesulfonamide exhibit dihedral angles of ~70° between sulfonyl and anilino rings, whereas the target compound’s isothiazolidinone moiety may alter packing via N–H···O hydrogen bonds .

Crystallographic and Spectroscopic Insights

- Hydrogen Bonding: In N-(4-chlorophenyl)-2-nitrobenzenesulfonamide, N–H···O(S) hydrogen bonds form inversion dimers, whereas the target compound’s isothiazolidinone group may enable additional interactions (e.g., S=O···H–N) .

- Torsional Angles: The S–N bond torsion angle in N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide is 64.32°, suggesting moderate twist flexibility. The target compound’s isothiazolidinone ring may restrict this rotation, altering crystal packing .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Its unique structure includes a nitro group and a sulfonamide group attached to a phenyl ring, further substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The IUPAC name for this compound is N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzenesulfonamide. The molecular formula is , and it has a molecular weight of approximately 393.42 g/mol. The compound's structure can be represented as follows:

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

1. Antimicrobial Properties:

- Studies have shown that sulfonamides possess significant antibacterial activity by inhibiting bacterial folate synthesis. The mechanism involves mimicking para-amino benzoic acid (PABA), an essential substrate for bacterial growth.

2. Anticancer Activity:

- Preliminary research suggests that compounds similar to this sulfonamide exhibit cytotoxic effects against various cancer cell lines. The nitro group may play a role in redox reactions that generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.

3. Enzyme Inhibition:

- The sulfonamide group can inhibit specific enzymes crucial for cellular metabolism. For example, it may inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.

The mechanism of action for this compound involves:

Enzyme Inhibition:

- The sulfonamide moiety mimics the structure of natural substrates, leading to competitive inhibition of target enzymes.

Redox Activity:

- The nitro group can undergo reduction under physiological conditions, potentially generating intermediates that can damage cellular components or alter signaling pathways.

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | |

| Anticancer | Induction of apoptosis via ROS generation | |

| Enzyme Inhibition | Competitive inhibition of carbonic anhydrase |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various sulfonamides indicated that this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.

Case Study: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis indicated that treated cells underwent apoptosis characterized by increased Annexin V binding and caspase activation.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonamide coupling | 2-nitrobenzenesulfonyl chloride, POCl₃, 80°C | 42–83% | |

| Cyclopropane formation | DEAD, PPh₃, THF, 0°C to RT | 75–85% |

Basic: How is the structural integrity of this compound verified experimentally?

Answer:

A multi-technique approach is employed:

- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.0 ppm for nitro groups) and sulfonamide NH signals (δ ~10.9 ppm) .

- FT-IR : Key peaks include NH stretches (~3566 cm⁻¹), C=O (1651 cm⁻¹), and NO₂ symmetric/asymmetric vibrations (1541/1395 cm⁻¹) .

- X-ray crystallography : Confirms anti-conformation between N–H and C=O groups and dihedral angles (e.g., 75.7° between sulfonyl benzene and benzoyl rings) .

Advanced: What methodologies are used to resolve contradictions in reported biological activities?

Answer: Contradictions (e.g., antimicrobial vs. antitumor activity) are addressed via:

- Dose-response profiling : Testing across concentrations (e.g., 0.1–100 µM) to establish IC₅₀ values .

- Target validation : Enzymatic assays (e.g., folic acid synthesis inhibition for antimicrobial activity vs. BRAF dimerization studies for antitumor effects ).

- Structural analogs : Comparing activities of derivatives (e.g., chloro vs. methoxy substituents) to isolate structure-activity relationships (SAR) .

Advanced: How can computational modeling enhance understanding of this compound’s reactivity?

Answer:

- HOMO-LUMO analysis : Predicts electron-deficient regions (e.g., nitro groups act as electrophilic sites) and charge transfer dynamics .

- Molecular docking : Simulates binding to targets like BRAF V600E (e.g., TAK632 analogs stabilize αC-in/αC-in dimer conformations ).

- DFT calculations : Evaluates torsional angles (e.g., S–N bond twist ~64.32°) and hydrogen-bonding networks observed crystallographically .

Intermediate: What strategies improve solubility and stability for in vitro assays?

Answer:

- Solvent systems : Use DMSO for stock solutions (≤10% v/v to avoid cytotoxicity) and PBS for aqueous dilution .

- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) via Suzuki coupling or ester hydrolysis .

- Lyophilization : Enhances shelf-life by stabilizing the compound in amorphous form .

Advanced: How are structure-activity relationships (SAR) systematically investigated?

Answer:

- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-chloro, 3-methyl) or sulfonamide groups to assess impact on potency .

- Bioisosteric replacement : Replace nitro groups with trifluoromethyl or cyano to balance electronegativity and steric effects .

- Pharmacophore mapping : Identify critical motifs (e.g., sulfonamide NH for hydrogen bonding) using 3D-QSAR models .

Q. Table 2: SAR Trends in Antimicrobial Activity

| Substituent | MIC (µg/mL) vs. E. coli | Key Interaction |

|---|---|---|

| 2-NO₂ | 12.5 | H-bond with dihydropteroate synthase |

| 3-Cl | 25.0 | Hydrophobic pocket occupancy |

| 4-OCH₃ | >100 | Reduced membrane permeability |

Basic: What purification techniques are optimal for isolating high-purity product?

Answer:

- Column chromatography : Silica gel with gradient elution (hexane/EtOAc) separates nitro and sulfonamide byproducts .

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity (confirmed by HPLC) .

- Acid-base extraction : Sodium bicarbonate washes remove unreacted sulfonyl chlorides .

Advanced: How does the compound’s conformation influence target binding?

Answer:

- Anti-conformation : The gauche torsion (S–N–C–O) positions the nitro group to interact with catalytic residues (e.g., BRAF Lys483) .

- Crystal packing : Intermolecular N–H···O hydrogen bonds stabilize dimeric chains, mimicking protein-binding motifs .

Intermediate: What analytical challenges arise in characterizing degradation products?

Answer:

- LC-MS/MS : Detects hydrolyzed sulfonamide fragments (e.g., m/z 184 for 2-nitrobenzenesulfonic acid) under acidic/basic conditions .

- TGA-DSC : Identifies thermal decomposition thresholds (>200°C) to guide storage protocols .

Advanced: How are pharmacokinetic properties evaluated preclinically?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.